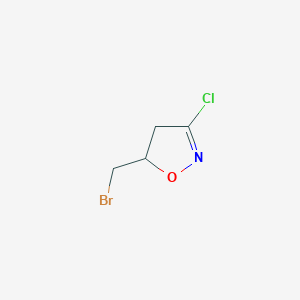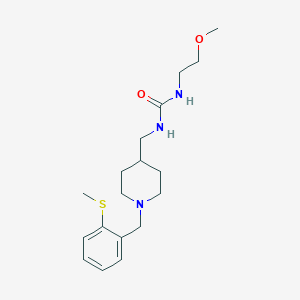
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate is a chemical compound with potential applications in scientific research. It is a complex organic molecule that can be synthesized using various methods.
Aplicaciones Científicas De Investigación
Green Synthesis and Antioxidant Activity
A study by Aliabadi and Mahmoodi (2016) utilized an imidazole-based ionic liquid, 1-butyl-3-methylimidazolium hydroxide ([bmim][OH−]), as a catalyst for synthesizing pyranopyrazoles, highlighting an environmentally friendly method with high yields and significant antioxidant activities. This method is characterized by its efficiency, simplicity, and the high antioxidant activity of the synthesized products, surpassing that of vitamin E and ascorbic acid in some cases (Aliabadi & Mahmoodi, 2016).
Antioxidant and Antimicrobial Activities of Imidazole Derivatives
Another research conducted by Bassyouni et al. (2012) focused on synthesizing and evaluating a series of imidazole derivatives for their antioxidant and antimicrobial activities. This study involved a comprehensive analysis, including quantitative structure–activity relationships and molecular docking, to elucidate the compounds' actions. The findings revealed significant antioxidant and antimicrobial activities, offering insights into the potential therapeutic applications of these compounds (Bassyouni et al., 2012).
Electrocatalysis and High-Temperature Proton Conduction
Research by Schechter and Savinell (2002) explored the use of imidazole and 1-methyl imidazole in polybenzimidazole membranes doped with phosphoric acid, demonstrating their role in enhancing high-temperature proton conduction. This study provides valuable insights into the materials' science domain, particularly in the development of high-efficiency fuel cells (Schechter & Savinell, 2002).
Ferroelectric and Antiferroelectric Properties
Horiuchi et al. (2012) showcased the ferroelectric and antiferroelectric properties of benzimidazoles, attributing these to the proton tautomerization within the imidazole unit. This discovery opens new avenues for lead- and rare-metal-free ferroelectric devices, emphasizing the versatility of imidazole derivatives in material science applications (Horiuchi et al., 2012).
Synthesis of Heterocyclic Compounds
Mohareb et al. (2004) discussed the synthesis of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, leading to the formation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This work highlights the potential of imidazole derivatives in the synthesis of complex heterocyclic compounds, which could have various pharmaceutical and material science applications (Mohareb et al., 2004).
Propiedades
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-butoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-3-4-11-26-16-7-5-15(6-8-16)20(25)28-19-13-27-17(12-18(19)24)14-29-21-22-9-10-23(21)2/h5-10,12-13H,3-4,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNWWLSQKDQWAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate](/img/structure/B2457778.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2457780.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2457784.png)




![Tert-butyl 4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]oxypiperidine-1-carboxylate](/img/structure/B2457791.png)

![(E)-methyl 2-(2-cyano-3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2457797.png)


